N-[(2,6-dimethoxyphenyl)methyl]acetamide
Description
N-[(2,6-Dimethoxyphenyl)methyl]acetamide is an acetamide derivative characterized by a 2,6-dimethoxybenzyl group attached to the nitrogen atom of the acetamide moiety. The 2,6-dimethoxy substituents on the phenyl ring confer distinct electronic and steric properties, influencing its solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-7-9-10(14-2)5-4-6-11(9)15-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFRPILEEFGDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263263 | |
| Record name | Acetamide, N-[(2,6-dimethoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955524-53-4 | |
| Record name | Acetamide, N-[(2,6-dimethoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955524-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[(2,6-dimethoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 2,6-dimethoxybenzyl chloride with acetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of N-[(2,6-dimethoxyphenyl)methyl]amine.
Substitution: Formation of various substituted benzylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[(2,6-dimethoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
- N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide (): Features a dimethylphenyl group and diphenylacetamide. Crystal packing involves N–H···O hydrogen bonds and C–H···π interactions, forming infinite chains along the c-axis. Dihedral angles between phenyl rings range from 49.65° to 82.59° .
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) (): Chloro substituent at the acetamide’s α-position. Bond lengths (e.g., C–Cl: 1.76 Å) and angles align with related acetanilides. Crystal structure shows N–H···O hydrogen bonding, forming chains .
- N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) (): Methyl substituent at the acetamide’s α-position. Similar hydrogen-bonded chains but with slight variations in bond parameters due to reduced steric bulk compared to chloro or methoxy groups .
Comparison with Target Compound:
The dimethoxy groups in N-[(2,6-dimethoxyphenyl)methyl]acetamide introduce stronger electron-donating effects than dimethyl or chloro substituents. This increases polarity, likely leading to distinct hydrogen-bonding patterns (e.g., C–H···O interactions) and altered dihedral angles in the crystal lattice. Methoxy groups may also enhance solubility in protic solvents compared to dimethyl analogs .
Pharmacological and Toxicological Profiles
Key Findings from Analogs:
- Chloroacetamide Herbicides (): Acetochlor and alachlor are metabolized to carcinogenic intermediates (e.g., CDEPA, CMEPA) via cytochrome P450 enzymes (CYP3A4, CYP2B6). Rat metabolism exceeds human, suggesting species-specific toxicity .
- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (): A lidocaine impurity with local anesthetic properties. Substituents like ethylmethylamino groups modulate bioavailability and receptor interactions .
However, methoxy groups could undergo demethylation, forming reactive quinones, necessitating further toxicological evaluation .
Data Tables
Table 1: Structural and Physical Properties of Selected Acetamides
Table 2: Metabolic Rates of Chloroacetamide Herbicides in Liver Microsomes
| Compound | Metabolite | Rat Metabolism (nmol/min/mg) | Human Metabolism (nmol/min/mg) |
|---|---|---|---|
| Acetochlor | CMEPA | 0.065 | 0.023 |
| Butachlor | CDEPA | 0.045 | <0.001 |
| Metolachlor | CMEPA | 0.013 | Not detected |
Biological Activity
N-[(2,6-dimethoxyphenyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure includes a dimethoxy-substituted phenyl group attached to an acetamide moiety. This configuration is significant for its biological interactions.
| Component | Description |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity |
| Acetamide Moiety | Provides a site for biological activity |
This compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing pain perception and neuronal growth.
Neuroprotective Effects
Research indicates that this compound promotes neuronal survival and reduces apoptosis in neuronal cell cultures exposed to neurotoxic agents. A study demonstrated significant increases in cell viability compared to control groups, suggesting potential applications in treating central nervous system disorders.
Analgesic Activity
In animal models, the compound has shown notable analgesic properties. Studies reported a significant reduction in pain responses compared to baseline measurements, indicating its potential as a novel pain management solution with fewer side effects than traditional analgesics.
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest it can modulate inflammatory responses, making it a candidate for treating various inflammatory conditions.
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks dimethoxy substitution | Limited anti-inflammatory effects |
| Compound B | Simple acetamide structure | Lower neuroprotective activity |
| This compound | Contains dimethoxy group and acetamide moiety | Enhanced neuroprotective and analgesic properties |
Case Studies and Research Findings
- Neuroprotective Study : A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell cultures. The results indicated that the compound significantly increased cell viability when exposed to neurotoxic agents .
- Analgesic Activity Assessment : Another study focused on pain management evaluated the compound's analgesic properties in animal models. The findings showed a marked reduction in pain responses, suggesting efficacy as an analgesic agent .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of this compound revealed its potential to modulate inflammatory pathways effectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
